molecular formula C17H22N2O4 B11250093 N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]cyclopropanecarboxamide

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B11250093
M. Wt: 318.4 g/mol
InChI Key: PBAYYCVFWURGTM-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and morpholine-containing molecules. Examples are:

Uniqueness

N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropane carboxamide group, in particular, distinguishes it from other benzodioxole and morpholine derivatives.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H22N2O4/c20-17(12-1-2-12)18-10-14(19-5-7-21-8-6-19)13-3-4-15-16(9-13)23-11-22-15/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,18,20)

InChI Key

PBAYYCVFWURGTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4

Origin of Product

United States

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